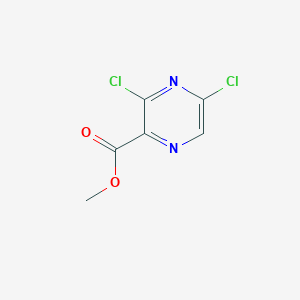

Methyl 3,5-dichloropyrazine-2-carboxylate

Description

Overview of Pyrazine (B50134) Derivatives in Academic Research

Pyrazine derivatives are a cornerstone of modern heterocyclic chemistry, with their applications spanning a wide range of scientific disciplines. researchgate.net In materials science, pyrazine-based polymers have been investigated for their potential use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The electron-deficient nature of the pyrazine ring makes it a suitable component in materials requiring specific electronic properties. nih.gov

In the field of medicinal chemistry, the pyrazine scaffold is present in a multitude of compounds exhibiting diverse pharmacological activities. tandfonline.comnih.gov Researchers have extensively explored pyrazine derivatives for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netmdpi.com The ability of the pyrazine nitrogens to act as hydrogen bond acceptors is a key feature in the interaction of these molecules with biological targets. pharmablock.com

Table 1: Examples of Research Applications for Pyrazine Derivatives

| Research Area | Application of Pyrazine Derivatives |

| Medicinal Chemistry | Development of anticancer, antibacterial, and anti-inflammatory drugs. researchgate.netmdpi.com |

| Materials Science | Synthesis of polymers for organic electronics. researchgate.net |

| Agrochemicals | Creation of new herbicides and fungicides. |

| Flavor and Fragrance | Used as aroma compounds in food and beverages. wikipedia.org |

Significance of Dichloropyrazine Moieties in Complex Molecule Synthesis

The dichloropyrazine moiety, as seen in methyl 3,5-dichloropyrazine-2-carboxylate, is a particularly valuable synthon in organic synthesis. The two chlorine atoms on the pyrazine ring are reactive sites that can be selectively replaced by other functional groups through nucleophilic aromatic substitution reactions. zcpc.netchemicalbook.com This allows for the construction of a wide array of substituted pyrazine derivatives with tailored properties.

The versatility of dichloropyrazines makes them key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. zcpc.net For instance, the chlorine atoms can be displaced by amines, alcohols, or thiols to introduce new functionalities and build molecular complexity. This strategic functionalization is a fundamental aspect of modern drug discovery and development. zcpc.net

Historical Context of Pyrazine Carboxylates in Medicinal Chemistry Research

The exploration of pyrazine carboxylates in medicinal chemistry has a rich history. One of the most notable examples is pyrazinamide (B1679903), a pyrazine carboxamide that has been a cornerstone of tuberculosis treatment for decades. nih.gov The discovery of pyrazinamide's potent antimycobacterial activity spurred further research into related pyrazine carboxylate derivatives.

Over the years, medicinal chemists have synthesized and evaluated a vast number of pyrazine carboxylates in the quest for new therapeutic agents. nih.gov These efforts have led to the identification of compounds with a wide spectrum of biological activities, including diuretic, and kinase inhibitory effects. researchgate.netpharmablock.com The continued interest in pyrazine carboxylates underscores their enduring importance as a privileged scaffold in drug discovery. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWLDKMRDJFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627430 | |

| Record name | Methyl 3,5-dichloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330786-09-9 | |

| Record name | Methyl 3,5-dichloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dichloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to Methyl 3,5-dichloropyrazine-2-carboxylate

The synthesis of polysubstituted pyrazines, such as the title compound, requires precise control over the introduction of functional groups onto the heterocyclic ring.

Achieving the specific 3,5-dichloro-2-carboxylate substitution pattern is a challenge that hinges on regioselective reactions. The inherent electron-deficient nature of the pyrazine (B50134) ring influences the positions susceptible to electrophilic and nucleophilic attack.

A primary strategy for obtaining the required substitution pattern involves the direct and regioselective chlorination of a pre-existing pyrazine-2-carboxylic acid derivative. For instance, the synthesis of the parent acid, 3,5-Dichloropyrazine-2-carboxylic acid, can be accomplished through the chlorination of pyrazine-2-carboxylic acid using potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The subsequent esterification to the methyl ester completes the synthesis.

Another relevant regioselective process is seen in the preparation of precursors like methyl 3-amino-5,6-dichloropyrazine-carboxylate. In a patented method, methyl 3-aminopyrazine-2-carboxylate is treated with sulfuryl chloride. google.com This reaction proceeds with specific chlorination, leading to the desired dichlorinated product, which can then be further modified. google.com Such halogenation reactions are pivotal for installing the chloro-substituents at specific positions, which can later be retained or used as leaving groups for further functionalization.

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant in the broader context of pyrazine chemistry, particularly for creating complex molecules like the Cephalostatin family of natural products. nih.gov In these cases, the stereochemistry of substituents on a steroid nucleus, which is later used to form the pyrazine ring, dictates the biological activity of the final compound. nih.gov

The stereochemical outcome of reactions can be controlled through various means. For example, N-oxide intermediates have been used strategically to direct the installation of functional groups and to facilitate rearrangements that create chiral centers with a specific configuration. nih.gov In the synthesis of complex steroidal pyrazines, the configuration of a hydroxyl group on the steroid backbone can control the stereochemical outcome of subsequent spirocyclization reactions. nih.gov Although not directly applied to the synthesis of the achiral title compound, these advanced strategies highlight the methods available for controlling stereochemistry in the synthesis of more complex, substituted pyrazines.

Transition metal-catalyzed reactions are indispensable for the efficient synthesis and functionalization of pyrazine rings. tandfonline.com These methods offer powerful ways to form carbon-carbon and carbon-heteroatom bonds.

Common catalytic methods include:

Dehydrogenative Coupling: Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically 2,5-substituted pyrazines. nih.gov This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to functionalize halogenated pyrazines. tandfonline.com These reactions allow for the introduction of aryl, alkyl, and alkynyl groups onto the pyrazine core. For instance, 2,5-dibromopyrazine (B1339098) can undergo a double Suzuki–Miyaura coupling with borylated indoles to produce pyrazine bisindoles. nih.gov

C-H Functionalization: Direct C-H activation and functionalization represent a modern and efficient approach. Iron-catalyzed C-H functionalization of electron-deficient pyrazines with organoboron reagents has been developed as a robust method for creating substituted pyrazines. nih.gov

These catalytic systems provide versatile pathways for constructing highly decorated pyrazine structures from simpler precursors.

Precursor Chemistry and Derivatization Reactions

The synthesis of this compound often proceeds through key precursors like pyrazine-2-carboxylic acid or its amide equivalent, 3,5-dichloropyrazine-2-carboxamide (B1358749).

Pyrazine-2-carboxylic acid and its derivatives are common starting points for building more complex pyrazines. rjpbcs.com The carboxylic acid group can be readily converted into other functionalities, such as esters and amides.

A straightforward method for producing the title compound's corresponding acid involves the chlorination of pyrazine-2-carboxylic acid. The acid can then be esterified to yield this compound. A typical esterification procedure involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid or using a reagent like thionyl chloride to first form the acid chloride, which then reacts with methanol. patsnap.com

The following table summarizes a representative esterification reaction.

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| 4-amino-3,6-dichloropyridine-2-carboxylic acid, Methanol | Thionyl chloride | 60°C, 7 hours | 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester | 93.26% | patsnap.com |

Note: This reaction is for a pyridine (B92270) derivative but illustrates a common esterification method applicable to heterocyclic carboxylic acids.

3,5-Dichloropyrazine-2-carboxamide is a closely related and important precursor. It can be synthesized from 3,5-dichloropyrazine-2-carboxylic acid by first treating it with thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849). chemicalbook.com Alternatively, it can be formed from 2,6-dichloropyrazine (B21018) via reaction with formamide (B127407) and sodium persulfate. chemicalbook.com

The derivatization of this carboxamide primarily involves reactions at the chloro positions. The chlorine atoms on the electron-poor pyrazine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents. For example, reacting a related compound, methyl 3-amino-5,6-dichloropyrazine-carboxylate, with ammonia or other amines leads to the displacement of a chlorine atom. google.com

The following table details a nucleophilic substitution reaction on a related dichloropyrazine precursor.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester | Ammonia, Dimethyl sulfoxide | 65-70°C, 45 min | 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester | 91% | google.com |

This reactivity demonstrates that the chlorine atoms in 3,5-dichloropyrazine-2-carboxamide can be selectively replaced by various nucleophiles, making it a versatile intermediate for generating a library of functionalized pyrazine-2-carboxamides. nih.govbendola.com

Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyrazine rings, particularly for halogenated pyrazines like this compound. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles. The presence of additional electron-withdrawing groups further activates the ring towards SNAr.

The position of nucleophilic attack on unsymmetrically substituted dichloropyrazines is highly dependent on the electronic properties of the substituents already present on the pyrazine ring. acs.orgresearchgate.net These substituents can either be electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). acs.orgresearchgate.net

In the case of 3,5-dichloropyrazines, the regioselectivity of SNAr reactions is dictated by the nature of the substituent at the 2-position. acs.orgacs.org

Electron-Withdrawing Groups (EWGs): When an EWG, such as a methyl ester (-COOCH₃) or a cyano (-CN) group, is present at the 2-position, nucleophilic attack preferentially occurs at the 5-position. acs.orgresearchgate.netacs.org The EWG deactivates the adjacent C-3 position and activates the C-5 position for nucleophilic attack. For instance, in the reaction of 3,5-dichloropyrazine-2-carbonitrile (B1454708) with an amine, substitution occurs preferentially at the 5-position. acs.org The methyl ester group in this compound similarly directs nucleophilic attack to the 5-position. acs.org

Electron-Donating Groups (EDGs): Conversely, when an EDG, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, is at the 2-position, nucleophilic attack is directed to the 3-position. acs.orgresearchgate.netacs.org The EDG activates the adjacent C-3 position for substitution. For example, the reaction of 2-methyl-3,5-dichloropyrazine with an amine results in regioselective substitution at the 3-position. acs.org

The following table summarizes the directing effects of substituents on the SNAr of 2-substituted 3,5-dichloropyrazines.

| 2-Substituent Type | Directing Position for Nucleophilic Attack | Example Substituent |

| Electron-Withdrawing Group (EWG) | 5-position | -COOCH₃, -CN |

| Electron-Donating Group (EDG) | 3-position | -CH₃, -OCH₃ |

Computational chemistry provides valuable tools to rationalize and predict the regioselectivity observed in SNAr reactions of dichloropyrazines. One such tool is the Fukui index, which is derived from conceptual density functional theory (DFT). researchgate.netacs.org The Fukui function indicates the change in electron density at a given position in a molecule when an electron is added or removed. For nucleophilic attack, the relevant Fukui index (f+) identifies the most electrophilic sites in a molecule.

Studies have shown a strong correlation between the calculated Fukui indices for unsymmetrical 3,5-dichloropyrazines and the experimentally observed regioselectivities. acs.orgacs.org For 2-substituted 3,5-dichloropyrazines with an electron-withdrawing group, the Fukui index is typically largest at the C-5 position, correctly predicting it as the preferred site for nucleophilic attack. acs.org Conversely, for those with an electron-donating group, the Fukui index is largest at the C-3 position. acs.org This computational approach has proven reliable in predicting the preferred site of reactivity in these systems. acs.org

Oxidation and Reduction Pathways of Pyrazine Derivatives

Pyrazine derivatives can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The oxidation of pyrazines can be achieved using various oxidizing agents. For instance, the oxidation of acetonyl- and phenacylpyrazine has been studied using hypohalite. acs.org In some cases, oxidation can lead to the formation of endo-peroxides, which can be stable compounds. rsc.org For example, 2,5-diethoxy-3,6-dimethyl-3,6-epidioxy-3,6-dihydropyrazine can be formed through oxygenation. rsc.org The oxidation of certain quinoxaline (B1680401) derivatives, which contain a pyrazine ring, has been used to prepare hydroxylated pyrazine 2,3-dicarboxylic acids. researchgate.net

Reduction: The reduction of pyrazine derivatives can proceed through different pathways depending on the reaction conditions and the nature of the substituents. researchgate.net Electrochemical reduction of pyrazines in an alkaline medium can lead to the formation of 1,4-dihydropyrazines, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The rate of this isomerization is influenced by factors such as pH and the solvent used. cdnsciencepub.com

In acidic solutions, some pyrazine derivatives can be electrochemically reduced in two successive one-electron steps. acs.org The electrochemical behavior of pyrazine derivatives is highly dependent on pH. researchgate.net For example, the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine involves different numbers of protons and electrons depending on the pH range. researchgate.net

The following table provides a general overview of the reduction products of pyrazines.

| Reduction Conditions | Initial Product | Isomerized/Final Product |

| Electrochemical (alkaline) | 1,4-Dihydropyrazine | 1,2- or 1,6-Dihydropyrazine |

| Chemical Reagents | - | Piperazines (Hexahydro derivatives) |

Substitution Reactions with Nucleophiles (e.g., amines, thiols, alkoxides)

Dichloropyrazines are versatile substrates for substitution reactions with a wide range of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Amines: The reaction of dichloropyrazines with amines is a common method for synthesizing aminopyrazine derivatives. nih.gov These reactions are typically SNAr processes where an amino group displaces a chlorine atom. nih.gov The regioselectivity of these reactions on unsymmetrical dichloropyrazines is governed by the electronic effects of the substituents, as discussed in section 2.2.3.1. acs.orgacs.org Both mono- and di-amination products can be obtained. nih.gov

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily react with halogenated pyrazines. youtube.comyoutube.com The reaction proceeds via an SNAr mechanism, where the sulfur atom attacks the electron-deficient carbon atom of the pyrazine ring, displacing a halide. youtube.com This reaction is a valuable method for the synthesis of thioether-substituted pyrazines.

Alkoxides: Alkoxides, the conjugate bases of alcohols, are strong nucleophiles that can displace halides from activated aromatic rings like dichloropyrazines. libretexts.orgmasterorganicchemistry.com This reaction, a variation of the Williamson ether synthesis, is an effective way to introduce alkoxy groups onto the pyrazine ring, forming pyrazinyl ethers. masterorganicchemistry.com

Emerging Synthetic Techniques

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. In pyrazine chemistry, microwave irradiation has been successfully employed to accelerate and improve the efficiency of various reactions. researchgate.net

Microwave-assisted aminodehalogenation reactions of halogenated pyrazines have been shown to proceed rapidly and in high yields. researchgate.net For example, the synthesis of N-substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles has been achieved through microwave-assisted aminodehalogenation. researchgate.net This technique has also been applied to the one-pot synthesis of pyrazolo[1,5-a] acs.orgcdnsciencepub.comacs.orgtriazines, where microwave heating significantly reduced reaction times and improved yields compared to conventional methods. semanticscholar.org The use of microwave irradiation can lead to faster reaction rates, higher yields, and often cleaner reaction profiles, making it an attractive method for the synthesis of pyrazine derivatives. researchgate.netsemanticscholar.org

Green Chemistry Approaches for Pyrazine Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazines. These approaches focus on improving efficiency, reducing waste, and minimizing the use of hazardous substances. Key strategies in the green synthesis of pyrazines include the adoption of alternative energy sources like microwave and ultrasound, the use of environmentally benign solvents and catalysts, and the development of one-pot and multicomponent reactions.

One prominent green method involves the direct, one-pot condensation of 1,2-dicarbonyl compounds with 1,2-diamines. tandfonline.com A reported procedure utilizes aqueous methanol as the solvent and a catalytic quantity of potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.comresearchgate.net This approach is noted for its high yields and for proceeding without the need for expensive or toxic catalysts or harsh conditions like high temperatures. tandfonline.com The reaction is believed to proceed via the formation of a dihydropyrazine (B8608421) intermediate, which is then aromatized in the same pot. tandfonline.com

The use of alternative energy sources is a cornerstone of green pyrazine synthesis. Microwave-assisted synthesis, for instance, offers rapid and direct heating of the reaction mixture, which can lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.orgnih.gov Studies have demonstrated the successful synthesis of various pyrazine derivatives under microwave irradiation, sometimes achieving completion in just a few minutes. rsc.orgnih.gov Similarly, ultrasound-assisted synthesis has emerged as a sustainable technique that enhances reaction rates while reducing energy consumption and the need for large volumes of solvents. nih.govsemanticscholar.org This method has been effectively used in the synthesis of pyrazoline derivatives and complex fused-ring systems containing a pyrazine moiety. nih.govsemanticscholar.orgnih.gov

Catalysis is another area where green principles have made a significant impact. Research has focused on developing catalyst-free reaction conditions, often employing recyclable and non-toxic media like polyethylene (B3416737) glycol (PEG). researchgate.net In such systems, the condensation of 1,2-diketones with 1,2-diamines can proceed smoothly to afford pyrazines in good yields, with the added benefit that the reaction medium can be recovered and reused. researchgate.net Furthermore, the replacement of precious metal catalysts with those based on earth-abundant and less toxic metals is a key objective. For example, manganese pincer complexes have been successfully employed to catalyze the acceptorless dehydrogenative coupling of 2-aminoalcohols. acs.orgnih.gov This atom-economical method produces pyrazines with only water and hydrogen gas as byproducts, representing a highly sustainable synthetic route. acs.orgnih.gov Solvent-free synthesis using reusable heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, has also been developed for synthesizing pyrazine-fused heterocyclic systems. digitellinc.com

Biocatalysis offers a powerful green alternative for specific transformations. The enzymatic synthesis of pyrazinamide (B1679903) from pyrazine esters and various amines has been achieved using immobilized lipase. nih.gov This biocatalytic approach operates under mild conditions and minimizes the hazardous reagents associated with traditional amidation methods. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, embody the green chemistry principles of atom economy and process simplification. beilstein-journals.orgnih.gov While more extensively developed for related diazines like pyrazoles, the application of MCRs provides a template for the efficient and modular construction of complex pyrazine frameworks. beilstein-journals.org

These varied approaches highlight a clear trend towards more sustainable and efficient synthetic routes for pyrazine derivatives, driven by the core tenets of green chemistry.

| Green Method | Reactants | Conditions | Key Advantages | Yield | Reference(s) |

| One-Pot Synthesis | 1,2-Diketones, 1,2-Diamines | t-BuOK, Aqueous Methanol, Room Temp. | Simple, cost-effective, avoids harsh conditions | High | tandfonline.comresearchgate.nettandfonline.com |

| Microwave-Assisted | Monosaccharides, Ammonium Formate | 120 °C, 3-5 minutes | Rapid reaction rates, high energy efficiency | Up to 37.2% | rsc.org |

| Microwave-Assisted | Chalcones, Hydrazines | Acetic Acid, 300W | Short reaction times (2-12 min), high yields | 82-99% | nih.gov |

| Ultrasound-Assisted | Chalcones, Hydrazine Derivatives | Ethanol | Reduced energy/solvent use, faster reactions | 64-82% | nih.gov |

| Dehydrogenative Coupling | 2-Aminoalcohols | Manganese Pincer Catalyst, Toluene, 150 °C | Atom-economical, uses earth-abundant metal, H₂O/H₂ as byproducts | 80-95% | acs.orgnih.gov |

| Catalyst-Free Synthesis | 1,2-Diketones, 1,2-Diamines | Polyethylene Glycol (PEG), 80 °C | Environmentally benign, no metal catalyst, recyclable solvent | Good | researchgate.net |

| Enzymatic Synthesis | Pyrazine Esters, Amines | Lipozyme® TL IM, MTBE, 60 °C | Mild conditions, minimizes hazardous reagents | Desirable Yields | nih.gov |

| Solvent-Free Synthesis | Acridone Diketone, Diamines | CuFe₂O₄ Nanoparticles, 120 °C | Reusable catalyst, no solvent waste | Not specified | digitellinc.com |

Advanced Spectroscopic Characterization and Computational Chemistry

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a powerful lens for the structural elucidation and analysis of the vibrational and electronic properties of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 3,5-dichloropyrazine-2-carboxylate, ¹H and ¹³C NMR spectra provide definitive information about its atomic framework.

Experimental ¹H NMR data confirms the structure, revealing two distinct singlets. One singlet, observed at approximately 8.57 ppm, corresponds to the lone proton on the pyrazine (B50134) ring. The other singlet, found at around 4.03 ppm, is attributed to the three protons of the methyl ester group. google.com This lack of coupling confirms the substitution pattern of the pyrazine ring.

While specific experimental ¹³C NMR data is not widely published, the chemical shifts can be predicted based on the analysis of similar substituted pyrazines. researchgate.netresearchgate.net The spectrum is expected to show six distinct signals corresponding to the six unique carbon atoms in the molecule.

Table 1: Predicted and Experimental NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Experimental ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| ¹H | C6-H | ~8.5 - 8.7 | 8.57 google.com | Singlet (s) |

| ¹H | O-CH₃ | ~3.9 - 4.1 | 4.03 google.com | Singlet (s) |

| ¹³C | C=O | ~160 - 165 | Not Available | Singlet |

| ¹³C | C2 | ~145 - 150 | Not Available | Singlet |

| ¹³C | C3 | ~150 - 155 | Not Available | Singlet |

| ¹³C | C5 | ~150 - 155 | Not Available | Singlet |

| ¹³C | C6 | ~130 - 135 | Not Available | Singlet |

Note: Predicted ¹³C NMR values are estimates based on data from analogous pyrazine structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Assignment of Characteristic Vibrational Frequencies

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the stretching and bending modes of its constituent parts. The stretching vibration of the carbonyl (C=O) group in the ester is particularly prominent and typically appears in the 1730-1750 cm⁻¹ region. nih.gov The C-O stretching vibrations of the ester group are expected around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹. Vibrations involving the C-Cl bonds are expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Table 2: Assignment of Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrazine Ring | ~3050 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Methyl Group | ~2950 - 3000 | IR, Raman |

| C=O Stretch | Ester Carbonyl | ~1730 - 1750 | IR (Strong) |

| C=N/C=C Stretch | Pyrazine Ring | ~1550 - 1600 | IR, Raman |

| C-H Bend (Aliphatic) | Methyl Group | ~1440 - 1460 | IR, Raman |

| C-O Stretch | Ester | ~1250 - 1300, 1100-1150 | IR, Raman |

| C-Cl Stretch | Chloro-substituent | ~600 - 800 | IR (Strong) |

Note: Wavenumbers are based on typical values for the specified functional groups and data from related pyrazine compounds. nih.govresearchgate.netnih.gov

Analysis of C-H Vibrations and Ring Modes

The single C-H bond on the pyrazine ring gives rise to a stretching vibration, typically observed in the 3050-3100 cm⁻¹ region in the IR and Raman spectra. The associated in-plane and out-of-plane bending vibrations occur at lower frequencies. The methyl group of the ester function exhibits characteristic symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.

The pyrazine ring itself has a set of characteristic stretching and deformation modes. The ring stretching vibrations, which involve the coupled stretching of C=N and C=C bonds, are typically found in the 1400-1600 cm⁻¹ range. Ring "breathing" and other deformation modes appear at lower wavenumbers and contribute to the unique fingerprint region of the spectrum. The presence of the two chlorine atoms and the methyl carboxylate group influences the exact frequencies of these ring modes due to both mass effects and electronic effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum is dictated by the promotion of electrons from occupied molecular orbitals to unoccupied ones. For this compound, the key chromophore is the dichloropyrazine ring system.

The electronic spectrum of pyrazine-based compounds is typically characterized by two main types of transitions: π → π* and n → π*. researchgate.net

π → π transitions:* These are generally high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyrazines, these transitions are often observed in the 250-300 nm range.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair on a nitrogen atom) to a π* antibonding orbital. They are typically lower in energy and intensity than π → π* transitions and appear at longer wavelengths, often above 300 nm.

The chlorine and methyl carboxylate substituents can cause a shift in the absorption maxima (λ_max) of these transitions. The electron-withdrawing nature of the chlorine atoms and the ester group is expected to influence the energy levels of the molecular orbitals, potentially leading to a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to unsubstituted pyrazine.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for complementing and interpreting experimental spectroscopic data. These computational methods can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic spectra with a high degree of accuracy. nih.gov

For a molecule like this compound, DFT calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) can be employed to optimize the ground-state geometry. nih.gov Subsequent frequency calculations on this optimized structure yield theoretical vibrational spectra. These calculated frequencies can be scaled to correct for systematic errors, aiding in the definitive assignment of experimental IR and Raman bands. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. conicet.gov.arbohrium.com For this compound, DFT calculations are employed to determine the optimized molecular geometry and to predict its vibrational frequencies. These calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. bohrium.com

The choice of basis set is critical for the accuracy of DFT calculations. The 6-311++G(d,p) basis set is frequently utilized for this type of analysis as it provides a good balance between computational cost and accuracy. nanoient.orgbohrium.comresearchgate.net This triple-split valence basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, which are essential for describing anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. nanoient.org The use of this basis set allows for a precise description of the molecular orbitals and electron distribution.

To provide a detailed interpretation of the vibrational spectra, a Potential Energy Distribution (PED) analysis is conducted. nanoient.orgresearchgate.net PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated vibrational mode. researchgate.net This allows for an unambiguous assignment of the bands observed in the experimental infrared (IR) and Raman spectra. nanoient.org For this compound, this analysis helps in identifying the characteristic vibrations of the pyrazine ring, the carboxylate group, and the C-Cl bonds.

Table 1: Illustrative PED Analysis for Selected Vibrational Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution (%) |

| C=O stretch | 1735 | 1730 | ν(C=O) 85%, ν(C-O) 10% |

| Pyrazine ring stretch | 1560 | 1555 | ν(C=C) 45%, ν(C-N) 40% |

| C-Cl stretch | 850 | 845 | ν(C-Cl) 70%, δ(C-C-N) 15% |

| C-Cl stretch | 720 | 718 | ν(C-Cl) 75%, δ(C-C-Cl) 12% |

| Methyl rock | 1180 | 1175 | ρ(CH₃) 80%, ν(C-O) 15% |

| Note: The data presented in this table are illustrative and based on typical values for similar compounds. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic properties and reactivity of a molecule. libretexts.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. youtube.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

| Note: The data presented in this table are illustrative and based on DFT calculations for analogous molecules. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. nanoient.orgwolfram.com The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.comresearchgate.net Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazine ring, making these the most likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a clear visual representation of the molecule's reactivity landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nanoient.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N9 | π(C4-C5) | 25.5 |

| LP(1) N10 | π(C2-C3) | 22.8 |

| LP(2) O11 | σ(C4-C6) | 18.2 |

| LP(1) Cl7 | σ(C2-N9) | 5.1 |

| LP(1) Cl8 | σ*(C3-C4) | 4.9 |

| Note: The data presented in this table are illustrative and based on NBO analysis of similar heterocyclic compounds. Atom numbering is hypothetical. |

Prediction of Chemical Reactivity (e.g., Fukui Functions)

Fukui functions are local reactivity descriptors derived from DFT that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netmdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net

f+(r) corresponds to nucleophilic attack (electron acceptance).

f-(r) corresponds to electrophilic attack (electron donation).

f0(r) corresponds to radical attack.

By calculating the condensed Fukui functions for each atom in this compound, specific reactive sites can be identified. The carbon atoms attached to the chlorine atoms and the carbonyl carbon are expected to have high f+(r) values, indicating their susceptibility to nucleophilic attack. The nitrogen and oxygen atoms are likely to have high f-(r) values, marking them as sites for electrophilic attack.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

The in-silico prediction of spectroscopic parameters for "this compound" represents a powerful complementary tool to experimental analysis. Computational chemistry methods, particularly those rooted in density functional theory (DFT), allow for the elucidation of nuclear magnetic resonance (NMR) chemical shifts, providing valuable insights into the compound's electronic structure and geometry. The Gauge-Including Atomic Orbital (GIAO) method is a prominent and widely used approach for calculating NMR shielding tensors. youtube.comnih.gov

The GIAO method effectively addresses the issue of gauge-dependence of the magnetic vector potential, a critical factor in obtaining accurate theoretical NMR data. conicet.gov.ar The process for predicting the NMR spectrum of "this compound" would typically involve the following steps:

Geometry Optimization: The initial step involves the optimization of the molecule's three-dimensional structure using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). acs.orggithub.io This ensures that the subsequent NMR calculations are performed on the most stable conformation of the compound.

NMR Shielding Calculation: With the optimized geometry, the GIAO method is employed to calculate the isotropic shielding constants (σ) for each nucleus (e.g., ¹³C and ¹H). This is often performed at a higher level of theory to improve accuracy. acs.orgnih.gov

Chemical Shift Calculation: The calculated isotropic shielding values are then referenced against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift (δ) is determined using the formula: δ = σ_ref - σ_calc. acs.org

Solvent Effects: To better correlate with experimental data, which are often recorded in solution, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations. github.io

For "this compound," a GIAO-DFT calculation would predict the chemical shifts for the distinct carbon and proton environments. The electron-withdrawing effects of the two chlorine atoms and the carboxylate group on the pyrazine ring would significantly influence these shifts.

Below is a hypothetical table illustrating the type of data that would be generated from a GIAO-DFT prediction for the ¹³C NMR chemical shifts of "this compound."

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using GIAO-DFT

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 162.5 |

| C3 (C-Cl) | 150.8 |

| C5 (C-Cl) | 148.2 |

| C6 (C-H) | 135.4 |

| O-CH₃ | 53.1 |

Note: These values are illustrative and would depend on the specific level of theory and basis set used in the calculation.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net While challenges in precisely matching experimental values exist, computational predictions are invaluable for assigning signals in experimental spectra and for understanding the electronic environment of the molecule. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to create predictive models that correlate the structural or physicochemical properties of compounds with their macroscopic properties. ijournalse.org While no specific QSPR studies focused solely on "this compound" are publicly available, the principles of QSPR are widely applied to pyrazine derivatives to predict a range of properties, including biological activity, toxicity, and flavor characteristics. ijournalse.orgsemanticscholar.org

A hypothetical QSPR study for "this compound" and related pyrazine derivatives would involve several key steps:

Dataset Compilation: A dataset of pyrazine compounds with experimentally determined values for a specific property (e.g., herbicidal activity, antifungal activity) would be assembled. mdpi.com

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: (e.g., molecular weight, atom counts)

Topological: (e.g., connectivity indices)

Geometrical: (e.g., molecular surface area, volume)

Quantum-Chemical: (e.g., HOMO/LUMO energies, dipole moment, atomic charges) semanticscholar.org

Model Development: Using statistical techniques such as Multiple Linear Regression (MLR) or more advanced methods like Artificial Neural Networks (ANN), a mathematical model is built that relates a subset of the calculated descriptors to the property of interest. semanticscholar.org

Model Validation: The predictive power of the developed QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For "this compound," descriptors such as the topological polar surface area (TPSA), the octanol-water partition coefficient (logP), and quantum-chemical parameters derived from its structure would be critical inputs for a QSPR model. Such a model could then be used to predict the properties of novel, unsynthesized pyrazine derivatives, thereby guiding future research and development efforts.

Below is a table of representative molecular descriptors that would be relevant in a QSPR study involving "this compound."

Table 2: Representative Molecular Descriptors for a QSPR Study of this compound

| Descriptor Class | Descriptor Example | Relevance |

|---|---|---|

| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Influences membrane permeability and bioavailability. semanticscholar.org |

| Geometrical | Molecular Volume | Describes the spatial extent of the molecule. |

| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. semanticscholar.org |

| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons. semanticscholar.org |

| Quantum-Chemical | Dipole Moment | Indicates the overall polarity of the molecule. semanticscholar.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity of the compound. |

QSPR studies on pyrazine derivatives have successfully modeled properties like olfactive thresholds and various biological activities, demonstrating the utility of this approach in understanding and predicting the behavior of this class of compounds. ijournalse.orgresearchgate.netresearchgate.net

Medicinal Chemistry and Pharmacological Investigations

Biological Activities and Therapeutic Potential

The pyrazine (B50134) ring is a crucial component in many biologically active compounds, contributing to a wide range of pharmacological effects. mdpi.comtandfonline.com Derivatives of methyl 3,5-dichloropyrazine-2-carboxylate are being investigated for their potential to treat various diseases.

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antiviral)

Pyrazine derivatives are recognized for their broad-spectrum antimicrobial activities. rjpbcs.comjetir.org Research has demonstrated the potential of these compounds against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Newly synthesized triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com For instance, compound 2e from a synthesized series exhibited significant antibacterial action, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the antibiotic ampicillin. mdpi.com Similarly, pyrazine sulfonamide derivatives have demonstrated strong inhibition against Staphylococcus aureus. jetir.org Pyrido[2,3-b]pyrazine (B189457) 1,4-dioxide derivatives have also been reported to possess strong antibacterial properties. nih.gov

Antifungal Activity: Certain pyrazine derivatives have shown notable antifungal effects. For example, 2-ethyl-5-methyl pyrazine has demonstrated significant activity against Ceratocystis fimbriata, the fungus responsible for black spot disease in sweet potatoes. nih.gov At a concentration of 50 μL/plate, it completely inhibited mycelial growth. nih.gov In another study, a series of pyrazine-2-carboxylic acid derivatives were tested against Candida albicans, with some compounds showing a low MIC value of 3.125 µg/mL. rjpbcs.com The fungicidal activity of compounds containing a 3,5-dichlorobenzyl ester fragment has also been highlighted, with some derivatives showing remarkable efficacy against Botrytis cinerea and Rhizoctonia solani. nih.gov

Antiviral Activity: The antiviral potential of pyrazine derivatives is an active area of research. nih.govnih.gov Studies have shown that certain 1-aryl-4-arylmethylpiperazine derivatives, which are structurally related to pyrazine compounds, act as Zika virus entry inhibitors and also show inhibitory effects on coronaviruses and influenza A virus. nih.gov Additionally, some 2,4,6-trisubstituted 1,3,5-triazines, which share a nitrogen-containing heterocyclic structure with pyrazines, have demonstrated antiviral activity against the Yellow Fever Virus. nuph.edu.ua

Anticancer Activity and Modulation of Cell Signaling Pathways

The pyrazine moiety is a key pharmacophore in the development of anticancer agents, with numerous derivatives showing inhibitory effects on cancer cell proliferation and survival. benthamdirect.comeurekaselect.comresearchgate.net

Derivatives of pyrazine have been shown to target various cancer-related enzymes and signaling pathways. eurekaselect.com For instance, some pyrazine-based compounds have been identified as potent inhibitors of protein kinases, which are crucial for cancer cell growth and survival. researchgate.net Research has demonstrated that pyrazine derivatives can induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Studies have explored the anticancer effects of pyrazine derivatives on various human cancer cell lines. For example, chalcone-pyrazine derivatives have shown significant inhibitory effects against A549 (lung), Colo-205 (colon), and MCF-7 (breast) cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range. mdpi.com Another study reported that certain indenoquinoxaline and pyrazine derivatives displayed potent cytotoxic activity against MCF-7 and A549 cell lines, with one compound showing IC₅₀ values of 5.4 and 4.3 μM, respectively. researchgate.net

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chalcone-pyrazine derivative (Compound 49) | A549 | 0.13 | mdpi.com |

| Chalcone-pyrazine derivative (Compound 49) | Colo-205 | 0.19 | mdpi.com |

| Chalcone-pyrazine derivative (Compound 50) | MCF-7 | 0.18 | mdpi.com |

| Chalcone-pyrazine derivative (Compound 51) | MCF-7 | 0.012 | mdpi.com |

| Chalcone-pyrazine derivative (Compound 51) | A549 | 0.045 | mdpi.com |

| Indenoquinoxaline/pyrazine derivative (Compound 11) | MCF-7 | 5.4 | researchgate.net |

| Indenoquinoxaline/pyrazine derivative (Compound 11) | A549 | 4.3 | researchgate.net |

Anti-inflammatory and Analgesic Effects

Pyrazine derivatives have been investigated for their potential to alleviate inflammation and pain. tandfonline.comnih.gov

A series of pyrazine N-acylhydrazone (NAH) derivatives were designed and evaluated as novel analgesic and anti-inflammatory drug candidates. nih.gov One particular derivative, LASSBio-1181, was found to be active in a mouse model of chronic inflammation. nih.gov The anti-inflammatory activity of pyrazine-modified natural product derivatives has also been noted, with some showing enhanced activity compared to their parent compounds. mdpi.com For example, a paeonol (B1678282) derivative containing a pyrazine structure exhibited a significant increase in inhibitory activity against nitric oxide overexpression in macrophages. mdpi.com

In terms of analgesic effects, certain oxazine (B8389632) derivatives containing a piperazine (B1678402) moiety have shown significant antinociceptive effects in studies. nih.gov The mechanism of action for some of these compounds appears to involve opioidergic and noradrenergic pathways. nih.gov

Enzyme Inhibition Studies (e.g., c-Met, PDE, BRAF inhibitors)

The ability of pyrazine derivatives to inhibit specific enzymes is a key area of medicinal chemistry research. benthamdirect.comnih.gov

c-Met Inhibitors: The c-Met receptor tyrosine kinase is a validated target in cancer therapy. nih.gov Several small molecule c-Met inhibitors containing a pyrazine core have been developed. researchgate.netnih.govutmb.edu For instance, a series of 3,5,7-trisubstituted quinolines, which can be considered bioisosteres of pyrazines, were identified as highly potent c-Met inhibitors with IC₅₀ values of less than 1.0 nM. nih.govutmb.edu These compounds demonstrated significant tumor growth inhibition in xenograft models. nih.govutmb.edu The design of dual inhibitors targeting both VEGFR2 and c-Met often incorporates an isatin (B1672199) moiety, which shares structural similarities with the pyrazine scaffold. semanticscholar.org

BRAF Inhibitors: Pyrazine derivatives have also been identified as inhibitors of BRAF, another key kinase involved in cancer. researchgate.net Specifically, compounds like N-(4-((6-((3-(oxazol-5-yl)phenyl)amino)pyrazin-2-yl)oxy)naphthalen-1-yl)acetamide and N-(3-(6-((3,4,5-trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide act as BRAF inhibitors. researchgate.net

Receptor Modulation (e.g., GABAA)

The GABAA receptor, a major inhibitory neurotransmitter receptor in the brain, is a target for various therapeutic agents. nih.gov The pharmacology of GABAA receptors includes positive and negative allosteric modulators. nih.govnih.gov While direct modulation of GABAA receptors by this compound is not extensively documented, the pyrazine scaffold is present in molecules that interact with other receptor systems. The development of subunit-selective modulators for GABAA receptors is an ongoing area of research. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For pyrazine derivatives, SAR studies have provided insights into the structural features necessary for their biological activities.

For antibacterial triazolo[4,3-a]pyrazine derivatives, the nature and position of substituents on the pyrazine ring have been shown to significantly influence their activity. mdpi.com Similarly, in the case of pyrido[2,3-b]pyrazine derivatives, the oxidation state of the nitrogen atoms in the pyrazine ring was found to be critical for antibacterial efficacy, with 1,4-dioxide derivatives showing strong activity while 1-oxide derivatives were inactive. nih.gov

In the context of anticancer agents, SAR studies of quinoline-based c-Met inhibitors revealed that specific substitution patterns at the 3, 5, and 7 positions of the quinoline (B57606) ring are essential for high potency. nih.govutmb.edu For PPARγ-targeted antidiabetics, the electronic properties of substituents on an aromatic ring analogous to the pyrazine core were found to be important, with electron-withdrawing groups generally leading to higher transcriptional activity. nih.gov

For antiviral 1-aryl-4-arylmethylpiperazine derivatives, SAR analysis indicated that replacing a benzonitrile (B105546) moiety with a pyridine (B92270) group resulted in stronger antiviral activity and lower cytotoxicity. nih.gov

Impact of Pyrazine Ring and Substituents on Bioactivity

The pyrazine ring is a crucial scaffold in medicinal chemistry, valued for its unique electronic properties. nih.govmdpi.com As a heteroaromatic system, it combines the characteristics of aromatic moieties, which can engage in nonpolar interactions, with the properties of heteroatoms. nih.gov The two nitrogen atoms in the pyrazine ring are electron-withdrawing and can act as hydrogen bond acceptors, enabling polar interactions with protein targets. nih.govnih.gov This dual capacity for both polar and nonpolar interactions makes the pyrazine ring a versatile component in the design of bioactive molecules. nih.gov

The bioactivity of the pyrazine core is heavily modulated by the nature and position of its substituents. For instance, studies on various pyrazine-2-carboxamides have shown that different substituents on an attached phenyl ring can significantly alter antituberculotic and antifungal activities. researchgate.netnih.gov Research on 2-substituted 3,5-dichloropyrazines has demonstrated that the electronic nature of the substituent at the 2-position dictates the molecule's reactivity. researchgate.net In the case of this compound, the methyl carboxylate group acts as an electron-withdrawing group (EWG). This electronic influence is critical, as it directs nucleophilic attack preferentially to the 5-position of the pyrazine ring, a key consideration for its synthesis, derivatization, and potential covalent interactions with biological targets. researchgate.net

Role of Halogenation (Dichlorine Atoms) in Biological Activity

The introduction of halogen atoms, particularly chlorine, is a well-established strategy in drug design to modulate a molecule's properties. researchgate.netchemrxiv.org The presence of chlorine on an aromatic ring can increase the compound's lipophilicity, which may enhance its ability to cross cell membranes. researchgate.net It can also block positions susceptible to metabolic hydroxylation, thereby improving the metabolic stability and half-life of a drug candidate. researchgate.net

In this compound, the two chlorine atoms profoundly influence the pyrazine ring's electronic character, making it more electron-deficient. This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a fundamental aspect of its chemical reactivity. researchgate.net Beyond these general electronic and steric effects, chlorine atoms can participate in specific, highly directional non-covalent interactions known as halogen bonds. nih.gov These interactions, where the chlorine atom acts as an electrophilic "halogen donor" to a nucleophilic partner like a lone pair on a nitrogen or oxygen atom, can be a crucial factor in the selective and high-affinity binding of a ligand to its protein target. nih.gov

Influence of Carboxylate Ester Moiety

The carboxylate ester moiety at the 2-position of the pyrazine ring is a key functional group with multiple roles. As a potent electron-withdrawing group, it significantly influences the electronic landscape of the dichloropyrazine ring. This influence is pivotal for the regioselectivity of chemical reactions; studies have confirmed that the presence of an EWG at this position directs incoming nucleophiles to attack the C5-position. researchgate.net

Furthermore, the ester group itself can participate in binding interactions. The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, forming stabilizing connections within a protein's binding site. The ester moiety is also a common site for chemical modification in structure-activity relationship (SAR) studies. By converting the ester to various amides or other functional groups, medicinal chemists can systematically explore how changes in this region of the molecule affect target affinity and biological activity, as demonstrated in numerous studies on pyrazine-2-carboxamides. researchgate.netnih.gov

Molecular Docking and Drug-Target Interactions

Computational methods like molecular docking are indispensable tools for rational drug design, allowing researchers to predict and analyze the interactions between a small molecule and its macromolecular target at an atomic level. researchgate.net

Computational Docking Studies with Biological Macromolecules

While specific docking studies for this compound are not extensively published, research on structurally similar compounds provides significant insight. Molecular docking has been employed to study the interaction of various pyrazine derivatives with a range of biological targets. researchgate.netresearchgate.netsemanticscholar.orgsemanticscholar.org For example, a series of 6-chloropyrazine-2-carboxamides, which share the chlorinated pyrazine core, were docked into the active site of the Mycobacterium tuberculosis InhA protein, an enzyme crucial for the bacterium's survival. researchgate.net Such studies help predict the most likely binding pose of the ligand within the protein's active site. researchgate.netsemanticscholar.org Other computational investigations have explored the binding of pyrazine compounds to transport proteins like human serum albumin (HSA), revealing that hydrophobic forces often play a major role in these interactions. researchgate.netsemanticscholar.org

| Compound Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 6-Chloropyrazine-2-carboxamides | M. tuberculosis InhA Protein | Predicted higher bioactivity for derivatives with longer alkyl chains based on docking scores. | researchgate.net |

| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA Protein | Aliphatic side chain derivatives showed the lowest rerank scores, suggesting favorable binding. | semanticscholar.org |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Identified hydrophobic interactions as the primary binding force within the AR ligand-binding pocket. | nih.gov |

| Substituted Pyrazines | Human Serum Albumin (HSA) | Hydrophobic forces were identified as the major driver of binding between pyrazines and HSA. | researchgate.netsemanticscholar.org |

Identification of Molecular Targets and Pathways

Through computational and experimental methods, various molecular targets have been identified for pyrazine-containing compounds. A prominent example for derivatives closely related to this compound is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, known as InhA. researchgate.netsemanticscholar.org This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, a unique and vital part of the mycobacterial cell wall. semanticscholar.org Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death, making InhA a validated target for antitubercular drugs. researchgate.net

The versatility of the pyrazine scaffold allows its derivatives to target a wide array of biological pathways. Depending on the specific substitution pattern, pyrazine-based molecules have been investigated as inhibitors of other targets, including the androgen receptor for applications in prostate cancer and TRAP1 kinase, a mitochondrial chaperone protein implicated in cancer metabolism. nih.govmdpi.com

Prediction of Binding Affinity and Interaction Mechanisms

Molecular docking simulations provide quantitative estimates of binding affinity, often expressed as a docking score in units such as kcal/mol. researchgate.net For a series of 6-chloropyrazine-2-carboxamides docked against the InhA protein, the calculated "rerank scores" ranged from -76 to -88 kcal/mol, with lower scores indicating a more favorable predicted binding affinity. researchgate.net These scores allow for the ranking of different derivatives and help prioritize which compounds to synthesize and test experimentally.

These simulations also predict the specific molecular interactions that stabilize the ligand-protein complex. Key interaction mechanisms for pyrazine derivatives include:

Hydrogen Bonding: The pyrazine nitrogen atoms and the carboxylate oxygen atoms can act as hydrogen bond acceptors, interacting with donor residues in the protein's active site, such as the tyrosine residue (Tyr158) in the InhA protein. semanticscholar.org

Hydrophobic Interactions: The aromatic pyrazine ring and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket. researchgate.netnih.gov

Halogen Bonding: As previously mentioned, the chlorine atoms can form specific halogen bonds with electron-rich atoms in the protein backbone or side chains, contributing to binding affinity and specificity. nih.gov

| Interaction Type | Ligand Feature | Potential Protein Partner | Reference |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrazine Nitrogens, Carboxylate Oxygens | Amino acid H-bond donors (e.g., Tyr, Ser, Asn) | semanticscholar.org |

| Hydrophobic Interaction | Pyrazine Ring, Alkyl/Aryl Substituents | Nonpolar amino acids (e.g., Val, Leu, Phe) | researchgate.netsemanticscholar.orgnih.gov |

| Halogen Bond (Donor) | Chlorine Atoms | Electron-rich atoms (e.g., backbone carbonyl oxygen) | nih.govnih.gov |

| π-π Stacking | Pyrazine Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | nih.gov |

Development of Pyrazine-Based Therapeutic Agents

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a significant scaffold in medicinal chemistry. mdpi.commdpi.com Its unique electronic properties and structural features have made it a privileged core in the design and development of novel therapeutic agents. mdpi.comresearchgate.net

The pyrazine ring is a versatile building block in drug discovery, demonstrating a broad spectrum of biological activities. mdpi.comnih.gov Its derivatives have been extensively investigated, leading to the identification of compounds with potent pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant properties. mdpi.comnih.govnih.gov The structural resemblance of pyrazine to other aromatic systems like benzene, pyridine, and pyrimidine (B1678525) allows it to act as a bioisostere, a strategy often employed in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. pharmablock.com

The significance of the pyrazine scaffold is underscored by the presence of several FDA-approved drugs that incorporate this heterocyclic system. mdpi.compharmablock.com These drugs are used to treat a variety of conditions, highlighting the broad therapeutic potential of pyrazine-based compounds. mdpi.com For instance, Bortezomib, a proteasome inhibitor containing a pyrazine moiety, is a cornerstone in the treatment of multiple myeloma. mdpi.com Another example is Amiloride, a potassium-sparing diuretic. researchgate.net

Computational studies have further validated the importance of the pyrazine scaffold, revealing common drug-target interactions that contribute to its biological activity. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as the hinge region of kinases. pharmablock.com This ability to form key interactions with protein active sites makes the pyrazine ring a valuable component in the design of enzyme inhibitors. pharmablock.com

Table 1: Examples of FDA-Approved Pyrazine-Containing Drugs

| Drug Name | Therapeutic Class | Mechanism of Action |

| Bortezomib | Proteasome Inhibitor | Reversibly inhibits the 26S proteasome, leading to dysregulation of proteins critical to cancer cell growth and survival. mdpi.com |

| Glipizide | Antidiabetic | Stimulates insulin (B600854) secretion by acting as a potassium channel blocker. pharmablock.com |

| Amiloride | Diuretic | Blocks epithelial sodium channels in the distal convoluted tubule, cortical collecting tubule, and collecting duct. researchgate.net |

| Pyrazinamide (B1679903) | Antitubercular | Converted to pyrazinoic acid, which disrupts membrane potential and function in Mycobacterium tuberculosis. |

| Paritaprevir | Antiviral | An inhibitor of the hepatitis C virus (HCV) NS3/4A protease. mdpi.com |

The hybridization of natural products with the pyrazine scaffold represents a promising strategy in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and reduced toxicity. mdpi.com This approach combines the structural complexity and biological relevance of natural products with the versatile pharmacological properties of the pyrazine ring. mdpi.com Research has shown that such hybrids exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects. mdpi.comnih.gov

Several classes of natural products have been successfully hybridized with pyrazine, leading to compounds with significant biological potential:

Chalcone-Pyrazine Hybrids: A notable example demonstrated good activity against breast cancer (MCF-7) and benign prostatic hyperplasia (BPH-1) cell lines, with IC₅₀ values of 9.1 µM and 10.4 µM, respectively. mdpi.com

Polyphenol-Pyrazine Hybrids: A series of paeonol derivatives were synthesized, with one compound containing a pyrazine structure showing a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. nih.gov

Indolizinoquinolinedione-Pyrazine Hybrids: One such hybrid displayed significant inhibitory effects against a panel of human tumor cell lines, including HCT116, CCRF-CEM, A549, Huh7, and DU-145, with IC₅₀ values ranging from 1.61 to 13.15 μM. mdpi.comnih.gov

These findings suggest that incorporating a pyrazine moiety into natural product scaffolds can lead to derivatives with improved pharmacodynamic activity compared to the parent compounds. mdpi.com

Table 2: Biological Activities of Natural Product-Pyrazine Hybrids

| Hybrid Class | Example Compound | Biological Activity | Research Finding |

| Chalcone-Pyrazine | Compound 46 | Anticancer | IC₅₀ values of 9.1 µM (MCF-7) and 10.4 µM (BPH-1). mdpi.com |

| Polyphenol-Pyrazine | Paeonol derivative | Anti-inflammatory | 56.32% inhibition of NO overexpression at 20 μM. nih.gov |

| Indolizinoquinolinedione-Pyrazine | Compound 131 | Anticancer | IC₅₀ values ranging from 1.61 to 13.15 μM against various cancer cell lines. mdpi.comnih.gov |

A review of patent literature reveals a significant and growing interest in pyrazine derivatives as potential therapeutic agents. nih.govnih.gov The versatility of the pyrazine scaffold has led to the filing of numerous patents covering a wide range of pharmacological applications. nih.govnih.gov These patents highlight the ongoing efforts in both academic and industrial research to explore the therapeutic potential of this heterocyclic system. nih.gov

Patent reviews from the early 2010s indicate that a large number of pyrazine derivatives have been synthesized and evaluated for diverse pharmacological effects, including antiproliferative, anti-infective, and effects on the cardiovascular and nervous systems. nih.govnih.gov The patent databases SciFinder and esp@cenet were utilized to survey patent applications during this period. nih.govnih.gov

The most prominent areas of research, based on the number of filed patents, were identified as:

Inhibitors of protein kinases: These compounds have significant potential as antiproliferative agents for the treatment of cancer. nih.gov

Inhibitors of β-secretase: These derivatives are being investigated for the treatment of Alzheimer's disease. nih.gov

The patent literature also covers a broad spectrum of other biological activities for pyrazine derivatives, including:

Antimycobacterial nih.gov

Antibacterial nih.gov

Antifungal nih.gov

Antidiabetic nih.gov

Diuretic nih.gov

Antiviral nih.gov

Hypnotic and analgesic nih.gov

A 2012 review of patents published between 2008 and 2012 further emphasized the diverse pharmacological effects of pyrazine derivatives, including their potential as anti-inflammatory, analgesic, and antidiabetic agents, as well as for the treatment of arteriosclerosis. nih.govtandfonline.com This continuous and broad-based patent activity underscores the sustained belief in the pyrazine core as a valuable scaffold for the development of new medicines. nih.gov

Applications in Materials Science and Advanced Technologies

Pyrazine (B50134) Derivatives in Functional Materials

Pyrazine-based compounds are of significant interest in materials science due to their favorable charge transfer properties and inherent aromaticity. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent building block for π-conjugated materials used in modern optoelectronics. rsc.org These materials form the basis for numerous technologies, including light-emitting diodes, solar cells, and fluorescent sensors. rsc.orglifechemicals.com The ability to modify the pyrazine core allows for fine-tuning of the electronic and physical properties of the resulting materials, making them highly adaptable for various advanced applications. lifechemicals.com

Methyl 3,5-dichloropyrazine-2-carboxylate is a versatile building block for synthesizing more complex heterocyclic precursors essential for polymer and material science. The chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. researchgate.net This reactivity allows for the introduction of different functional groups and the construction of larger, conjugated systems.

For instance, chlorinated pyrazines are key intermediates in the synthesis of complex heterocyclic structures. nih.gov Synthetic routes often involve the strategic introduction and substitution of halogen atoms on the pyrazine core to build up molecular complexity. nih.govmdpi.com The process can involve reactions like dimerization of α-amino aldehydes followed by oxidation, or the cyclization of diaminomaleonitrile (B72808) derivatives to form the pyrazine ring, which can then be functionalized. nih.govresearchgate.net A compound like this compound, with its defined substitution pattern, provides a reliable starting point for creating well-defined polymers and coordination polymers, where the pyrazine unit can act as a rigid, linear linker. nih.govacs.org These precursors are foundational for developing materials with specific electronic, optical, or gas adsorption properties. nih.gov

Pyrazine derivatives have been successfully designed as luminescent and fluorescent probes for detecting various analytes, including metal ions. rsc.org The mechanism often involves a "turn-on" fluorescence response, where the probe's emission intensity increases significantly upon binding to the target analyte. This phenomenon can be attributed to processes like chelation-enhanced fluorescence (CHEF). rsc.org

A novel pyrazine derivative incorporating a furan (B31954) unit was developed as a highly selective and sensitive "turn-on" fluorescent sensor for Aluminum ions (Al³⁺). rsc.org The probe demonstrated a substantial enhancement in fluorescence emission at 517 nm in the presence of Al³⁺, with a detection limit in the 10⁻⁷ mol L⁻¹ range. rsc.org The design of such probes often leverages the electron-deficient pyrazine ring as part of a larger donor-acceptor system, which governs the photophysical properties. nih.govfrontiersin.org this compound can serve as an ideal starting scaffold for such sensors. The reactive chlorine sites can be functionalized with specific ionophores or binding units, while the pyrazine core acts as the signaling component of the fluorescent probe.

| Property | Value |

|---|---|

| Analyte | Al³⁺ |

| Emission Peak (with Al³⁺) | 517 nm |

| Detection Limit | 1.0 x 10⁻⁷ mol L⁻¹ |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) |

The development of efficient and stable blue and red emitting materials is a key challenge in OLED technology. Pyrazine derivatives have emerged as promising candidates for host and emitter materials in OLEDs due to their excellent thermal stability and tunable electronic properties. rsc.orgchemrxiv.org By incorporating pyrazine units into larger molecular structures, researchers have created highly efficient emitters. optica.orgresearchgate.net